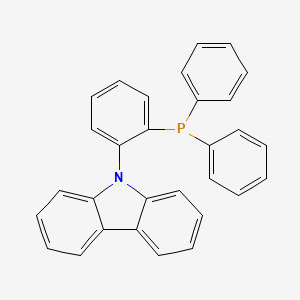
3,3-difluorobutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluorobutan-2-ol, also known as 2,2-difluorobutanol, is a colorless and odorless liquid that is used in a variety of applications. It is a fluorinated alcohol that is used as a solvent, a reactant, and an intermediate in the synthesis of pharmaceuticals and other chemicals. This compound has a wide range of properties that make it an attractive option for many applications.
科学的研究の応用
3,3-Difluorobutan-2-ol has been used in a variety of scientific research applications. It has been used as a solvent for the synthesis of pharmaceuticals, as a reactant in the synthesis of polymers, and as an intermediate in the synthesis of other chemicals. It has also been used in the synthesis of fluorinated dyes and in the synthesis of fluorinated polymers. Additionally, this compound has been used as a reagent in the synthesis of fluorinated compounds and as a reactant in the synthesis of fluorinated polymers.
作用機序
The mechanism of action of 3,3-difluorobutan-2-ol is not fully understood. However, it is believed that the molecule acts as a proton donor, allowing it to react with other molecules and form new compounds. In addition, this compound is believed to act as a Lewis base, allowing it to form complexes with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it has a low toxicity when used in laboratory experiments. It has also been shown to have a low environmental impact when used in industrial applications.
実験室実験の利点と制限
The advantages of using 3,3-difluorobutan-2-ol in laboratory experiments include its low toxicity, low environmental impact, and its ability to form complexes with other molecules. The limitations of using this compound in laboratory experiments include its volatility, which can make it difficult to store and handle, and its flammability, which can pose a safety hazard.
将来の方向性
There are several potential future directions for 3,3-difluorobutan-2-ol. One potential direction is the development of new methods for its synthesis, which would allow it to be produced more efficiently and cost-effectively. Another potential direction is the development of new applications for this compound, such as its use in the synthesis of pharmaceuticals or other chemicals. Additionally, further research into the biochemical and physiological effects of this compound could lead to new insights into its potential uses in medical applications. Finally, further research into the environmental impact of this compound could help to ensure that its use is safe and sustainable.
合成法
3,3-Difluorobutan-2-ol can be synthesized from a variety of starting materials. It can be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with sodium hydroxide and alcohol to produce the desired product. It can also be synthesized from 2-chloro-3,3-difluorobutane, which is reacted with potassium hydroxide and alcohol to produce the desired product. Other methods for the synthesis of this compound include the use of sodium borohydride, sodium hypochlorite, or sodium hydrosulfite.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3,3-difluorobutan-2-ol can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1,3-difluoropropane", "sodium hydroxide", "sulfuric acid", "water", "magnesium", "diethyl ether", "2-bromo-3,3-difluoropropene" ], "Reaction": [ "Step 1: 1,3-difluoropropane is treated with sodium hydroxide and sulfuric acid to form 3,3-difluoropropene.", "Step 2: 3,3-difluoropropene is reacted with magnesium in diethyl ether to form the Grignard reagent, which is then quenched with water to form 3,3-difluorobutan-2-ol." ] } | |
| 1780640-47-2 | |
分子式 |
C4H8F2O |
分子量 |
110.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



